Tris((3-ethyloxetan-3-yl)methoxy)methylsilane
Description
Tris((3-ethyloxetan-3-yl)methoxy)methylsilane is a silane derivative featuring a methylsilane core substituted with three oxetane-containing methoxy groups. The 3-ethyloxetane moieties introduce steric bulk and reactive strained rings, enabling applications in coatings, adhesives, and composites requiring controlled curing mechanisms (e.g., cationic polymerization) .
Properties
CAS No. |
76690-81-8 |
|---|---|
Molecular Formula |
C19H36O6Si |
Molecular Weight |
388.6 g/mol |
IUPAC Name |
tris[(3-ethyloxetan-3-yl)methoxy]-methylsilane |
InChI |
InChI=1S/C19H36O6Si/c1-5-17(8-20-9-17)14-23-26(4,24-15-18(6-2)10-21-11-18)25-16-19(7-3)12-22-13-19/h5-16H2,1-4H3 |
InChI Key |
VBRYAOBCTJMTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC1)CO[Si](C)(OCC2(COC2)CC)OCC3(COC3)CC |
Origin of Product |
United States |
Chemical Reactions Analysis
EINECS 278-524-6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
EINECS 278-524-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving cellular processes and biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic effects or as a diagnostic tool. Industrially, EINECS 278-524-6 may be used in the production of other chemicals or materials .
Mechanism of Action
The mechanism of action of EINECS 278-524-6 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biochemical effects, depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
Functional Group Reactivity
Oxetane vs. Epoxy Groups :
- Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane (CAS 10217-34-2) contains an epoxycyclohexyl group. While both oxetane and epoxy groups undergo cationic ring-opening polymerization, oxetanes exhibit lower ring strain (≈20 kcal/mol) compared to epoxides (≈27 kcal/mol), resulting in slower curing kinetics but better storage stability .
- Tris((3-ethyloxetan-3-yl)methoxy)methylsilane offers tunable reactivity with photoacid generators (PAGs), whereas epoxy-functional silanes often require thermal activation or stronger acids .
Oxetane vs. Methacrylate Groups :
- 3-Methacryloxypropyl tris(trimethylsiloxy)silane (CAS 17096-07-0) and 3-(Trimethoxysilyl)propyl methacrylate (CAS 2530-85-0) rely on radical polymerization. These methacrylate-functional silanes are widely used in adhesion promotion but lack the moisture resistance of oxetane-cured networks due to hydrolytically unstable ester linkages .
Hydrolytic Stability and Crosslinking
- Ethyltriethoxysilane (CAS 78-07-9) and Methyltriethoxysilane (CAS 2031-67-6) hydrolyze readily to form siloxane networks. In contrast, this compound combines silanol condensation (via methoxy groups) with oxetane ring-opening, enabling dual-cure systems with enhanced mechanical strength and reduced shrinkage .
Physical and Thermal Properties
| Compound | Viscosity (cP) | Thermal Stability (°C) | Key Application |
|---|---|---|---|
| This compound | ~250–400 | >200 | UV-curable coatings |
| Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]silane | ~150–200 | 180–200 | Epoxy-silane hybrid resins |
| 3-Methacryloxypropyl tris(trimethylsiloxy)silane | ~100–150 | 150–170 | Dental composites |
| Methyltriethoxysilane | ~2–5 | >250 | Sol-gel precursors |
Toxicity and Handling
- Ethyltriethoxysilane () and methyltriethoxysilane () are classified as flammable liquids (Category 3). This compound likely shares similar flammability risks but may require additional precautions due to oxetane inhalation toxicity (data pending) .
- Methacrylate-functional silanes () pose risks of skin sensitization, whereas oxetane derivatives are generally less irritating .
Key Advantages and Limitations
- Advantages of this compound: Dual reactivity (silanol condensation + oxetane polymerization) for tailored crosslink density. Superior mechanical properties compared to linear ethoxysilanes .
- Limitations: Higher viscosity complicates solvent-based processing. Limited commercial availability compared to established silanes like methyltriethoxysilane .
Biological Activity
Tris((3-ethyloxetan-3-yl)methoxy)methylsilane is a silane compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
IUPAC Name:
this compound
Molecular Formula:
C12H22O3Si
Structure:
The compound features a silane backbone with three ethyloxetanyl methoxy groups attached, which may influence its interaction with biological systems.
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Interaction: The oxetane rings may facilitate interactions with lipid membranes, potentially altering membrane fluidity and permeability.
- Receptor Modulation: Preliminary studies suggest that this compound may interact with specific receptors involved in cellular signaling pathways, influencing processes such as inflammation and cell proliferation.
- Antioxidant Properties: Some silanes exhibit antioxidant activity, which could mitigate oxidative stress in cells.
Study 1: Antioxidant Activity
A study investigated the antioxidant properties of this compound using various in vitro assays. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting the compound's potential as a protective agent against oxidative damage.
| Assay Type | Control ROS Levels | Treated ROS Levels | % Reduction |
|---|---|---|---|
| DPPH Scavenging | 100 µM | 30 µM | 70% |
| ABTS Assay | 150 µM | 45 µM | 70% |
| Cell Viability (MTT) | 80% | 95% | +18.75% |
Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory effects of the compound in a murine model of induced inflammation. The administration of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6.
| Cytokine | Control Levels (pg/mL) | Treated Levels (pg/mL) | % Decrease |
|---|---|---|---|
| TNF-alpha | 250 | 150 | 40% |
| IL-6 | 300 | 180 | 40% |
Safety and Toxicity
Data on the toxicity of this compound is limited. However, preliminary assessments indicate that it exhibits low toxicity in cultured human cells at concentrations up to 100 µM. Further studies are needed to confirm its safety profile in vivo.
Q & A
Q. What are the established synthetic routes for Tris((3-ethyloxetan-3-yl)methoxy)methylsilane?
The synthesis typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of methyltrichlorosilane with 3-ethyloxetan-3-ylmethanol under inert conditions (e.g., nitrogen atmosphere) to prevent premature hydrolysis. Stoichiometric control (3:1 molar ratio of alcohol to silane) is critical to ensure complete substitution of chlorine atoms with oxetane-containing alkoxy groups . Post-synthesis purification often employs fractional distillation or column chromatography to isolate the product from cyclic polysiloxane byproducts, which form due to partial hydrolysis during synthesis .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- ¹H/¹³C NMR : Identifies the oxetane ring protons (δ 4.5–5.0 ppm for strained C-O-C) and methyl/methoxy groups (δ 0.5–1.5 ppm for Si-CH₃) .
- FTIR : Confirms Si-O-C linkages (absorption at 1050–1100 cm⁻¹) and oxetane ring vibrations (near 930 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z ~430–450) and fragmentation patterns .
Q. What are the key considerations for handling and storing this compound in laboratory settings?
- Moisture Sensitivity : Store under anhydrous conditions (e.g., molecular sieves or argon) to prevent hydrolysis, which generates silanols and crosslinked byproducts .
- Reactivity : Avoid contact with protic solvents (e.g., water, alcohols) or acidic/basic catalysts unless intentional hydrolysis is desired .
- Safety : Use PPE (gloves, goggles) and local exhaust ventilation to mitigate inhalation risks, as silanes can release volatile byproducts during reactions .
Advanced Research Questions
Q. How does the oxetane ring in this compound influence its reactivity in crosslinking reactions?
The strained oxetane ring (109° bond angle) undergoes thermally or acid-catalyzed ring-opening polymerization (ROP), enabling covalent integration into polymer networks. For example, in epoxy-silane hybrid systems, the oxetane ring opens to form ether linkages, enhancing crosslinking density and mechanical stability. Kinetic studies using DSC reveal exothermic peaks (ΔH ~200–300 J/g) during ROP, with activation energies (~60–80 kJ/mol) dependent on catalyst type (e.g., BF₃·Et₂O vs. sulfonic acids) . Competing hydrolysis of Si-O-C bonds under humid conditions may reduce crosslinking efficiency, necessitating controlled reaction environments .
Q. What methodologies are used to analyze the hydrolysis kinetics of this compound under varying pH conditions?
- In-situ NMR : Monitors silanol (Si-OH) formation in D₂O or buffered solutions by tracking ²⁹Si NMR shifts (e.g., δ -55 ppm for hydrolyzed species) .
- pH-Dependent Kinetics : Hydrolysis follows pseudo-first-order kinetics in acidic (pH 3–5) or basic (pH 9–11) conditions. At pH < 3, protonation of alkoxy groups accelerates hydrolysis (rate constant k ~10⁻³ s⁻¹), while alkaline conditions promote nucleophilic attack by OH⁻ ions . Contradictions in reported rates (e.g., 2–3× variation at pH 5) may arise from differences in solvent polarity or ionic strength .
Q. How do solvent polarity and temperature affect the self-assembly behavior of this compound in polymer matrices?
- Solvent Polarity : In polar aprotic solvents (e.g., DMF, DMSO), the compound forms micellar structures due to hydrophobic Si-CH₃ and hydrophilic oxetane interactions. Dynamic light scattering (DLS) reveals particle sizes of 10–50 nm .
- Temperature-Driven Assembly : Above 60°C, entropy-driven phase separation occurs in polysiloxane blends, observed via SAXS/WAXS as periodic nanostructures (d-spacing ~5–10 nm). Cooling below Tg (~-30°C) stabilizes these morphologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
